molecular formula C8H5ClF2O3 B1451864 5-Chloro-2-(difluoromethoxy)benzoic acid CAS No. 773869-44-6

5-Chloro-2-(difluoromethoxy)benzoic acid

Cat. No. B1451864
CAS RN: 773869-44-6
M. Wt: 222.57 g/mol
InChI Key: AYTCUQGQENXYEG-UHFFFAOYSA-N
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Description

“5-Chloro-2-(difluoromethoxy)benzoic acid” is a chemical compound with the molecular formula C8H5ClF2O3 . It is a solid substance and is not intended for human or veterinary use but for research purposes.


Molecular Structure Analysis

The molecular weight of “5-Chloro-2-(difluoromethoxy)benzoic acid” is 222.57 g/mol . The InChI code for this compound is 1S/C8H5ClF2O2/c9-6-2-1-4 (7 (10)11)3-5 (6)8 (12)13/h1-3,7H, (H,12,13) .


Physical And Chemical Properties Analysis

“5-Chloro-2-(difluoromethoxy)benzoic acid” is a solid at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Plant Growth Regulation

Research by Pybus et al. (1959) delves into the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, including derivatives similar to 5-Chloro-2-(difluoromethoxy)benzoic acid, to investigate their impact on plant growth. The study found that specific substitutions on the benzoic acid ring could significantly influence plant growth-promoting activity, with chloro-derivatives showing higher effectiveness Pybus et al., 1959.

Antimicrobial Activity

Limban et al. (2008) reported on the antimicrobial properties of new thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid, a compound structurally related to 5-Chloro-2-(difluoromethoxy)benzoic acid. These compounds showed specific activities against various bacteria and Candida species, suggesting potential use in treating multidrug-resistant infections Limban et al., 2008.

Development of Novel Fluorescence Probes

Setsukinai et al. (2003) developed novel fluorescence probes based on benzoic acid derivatives for detecting highly reactive oxygen species (hROS), demonstrating the utility of such compounds in biological and chemical applications to study the roles of hROS Setsukinai et al., 2003.

Industrial Process Scale-Up

Zhang et al. (2022) described the industrial process scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for synthesizing SGLT2 inhibitors, highlighting the economic and efficient synthesis of complex benzoic acid derivatives for therapeutic applications Zhang et al., 2022.

Structural Characterization for Antitubercular Agents

Research by Richter et al. (2021) on the structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a precursor for synthesizing new antituberculosis drug candidates, underscores the role of benzoic acid derivatives in developing novel therapeutics Richter et al., 2021.

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

5-chloro-2-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O3/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTCUQGQENXYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(difluoromethoxy)benzoic acid

CAS RN

773869-44-6
Record name 5-chloro-2-(difluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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